molecular formula C16H20FNO3S2 B2774784 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide CAS No. 2034586-54-2

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide

Cat. No.: B2774784
CAS No.: 2034586-54-2
M. Wt: 357.46
InChI Key: WOKDMOREBMHXGN-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide (CAS 2034586-54-2) is a specialized sulfonamide derivative of interest in medicinal chemistry and drug discovery research . Its molecular structure integrates several key features: a fluorinated benzene ring and a thiophene heterocycle, connected by a hydroxyalkyl pentyl linker . The fluorine atom is known to enhance metabolic stability and influence binding affinity to biological targets, while the thiophene moiety contributes to electronic diversity and structural rigidity . The hydroxyalkyl chain provides flexibility and a point for further chemical functionalization, making this compound a valuable intermediate for Structure-Activity Relationship (SAR) studies aimed at developing novel bioactive molecules . Sulfonamide derivatives are prominent in pharmaceutical research for their potential to modulate enzyme activity and receptor function . As a building block, this compound exhibits potential for the development of enzyme inhibitors or receptor modulators, though its specific mechanism of action is dependent on the final target system . Researchers can utilize this compound in the synthesis of more complex molecules targeting a range of diseases. The compound has a molecular formula of C16H20FNO3S2 and a molecular weight of 357.46 g/mol . It should be handled by trained personnel in a controlled laboratory setting. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S2/c1-12-11-14(17)4-5-16(12)23(20,21)18-8-6-13(7-9-19)15-3-2-10-22-15/h2-5,10-11,13,18-19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDMOREBMHXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate thiophene derivative and introduce the hydroxy and pentyl groups through a series of substitution and addition reactions. The fluorine atom is usually introduced via electrophilic fluorination, and the sulfonamide group is added through sulfonation followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of a new aromatic compound with the nucleophile replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, while the fluorine atom can influence the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
  • 3-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide group can facilitate interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the hydroxyl-pentyl-thiophene intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Protection/deprotection : Hydroxy groups may require protection (e.g., silyl ethers) to avoid side reactions during sulfonamide formation.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve the thiophene protons (δ 6.8–7.5 ppm), sulfonamide NH (δ ~8.5 ppm), and hydroxy group (δ ~5.0 ppm, broad). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the molecular formula.
  • Infrared (IR) Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H stretch), ~1320/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Computational Workflow :

  • Optimize geometry using hybrid functionals (e.g., B3LYP/6-31G*) to model the sulfonamide-thiophene interaction and intramolecular hydrogen bonding .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The fluorine atom’s electron-withdrawing effect lowers HOMO energy, enhancing stability .
  • Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate electronic transitions .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Structural-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs (e.g., 5-chloro or 2-methoxy derivatives) to identify critical substituents. For example, the 4-fluoro group may enhance target binding affinity, while the thiophene ring modulates lipophilicity .
  • Experimental Validation :

  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins.
  • Conduct molecular docking (AutoDock Vina) to model interactions with enzyme active sites (e.g., carbonic anhydrase isoforms) .

Q. How does crystallographic data inform the compound’s interaction with biological targets?

  • Crystal Structure Refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves conformational details, such as:

  • Hydrogen bonding : Between the sulfonamide NH and hydroxy group with water molecules or protein residues.
  • Torsional angles : Thiophene-pentyl chain flexibility impacts binding pocket accommodation .
    • Implications : Rigid conformations (e.g., planar thiophene) may favor π-stacking with aromatic residues in target enzymes .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Key Variables :

  • Solvent polarity : The hydroxy group enhances solubility in polar solvents (e.g., DMSO, methanol) but reduces it in non-polar media (e.g., hexane).
  • pH dependence : Deprotonation of the sulfonamide (pKa ~10) increases solubility in basic conditions .
    • Mitigation : Standardize solubility assays (e.g., shake-flask method at pH 7.4) and report solvent systems explicitly .

Q. How can discrepancies in cytotoxicity data across cell lines be reconciled?

  • Experimental Design Considerations :

  • Cell line specificity : Test in multiple lines (e.g., HEK293, HepG2) to assess tissue-dependent toxicity.
  • Metabolic activation : Include S9 liver fractions to evaluate prodrug conversion.
  • Control compounds : Compare with structurally related sulfonamides (e.g., celecoxib) to benchmark activity .

Comparative Analysis Table

Structural Analog Key Modifications Biological Activity Reference
5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamideChlorine substitution at C5, methoxy at C2Enhanced antimicrobial activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamideFuran instead of benzenesulfonamideReduced enzyme inhibition, increased solubility
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamideBenzoxazole coreNeuroprotective potential in Parkinson’s models

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